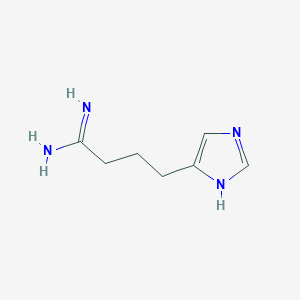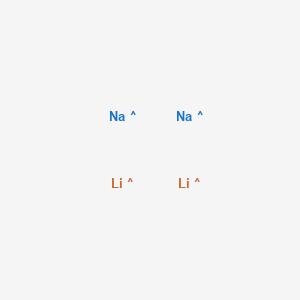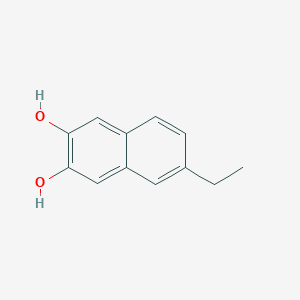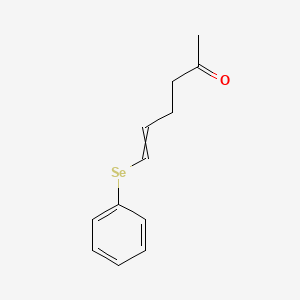
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is a silicon-based organic compound. It is characterized by its unique structure, which includes multiple silicon atoms and methyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method involves the use of dimethyldichlorosilane as a starting material, which undergoes hydrolysis and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the distillation of intermediate products to isolate the desired compound. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
化学反应分析
Types of Reactions
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents) under controlled temperature and pressure.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用机制
The mechanism of action of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine involves its interaction with various molecular targets. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in applications such as drug delivery and material science.
相似化合物的比较
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure, widely used in cosmetics and industrial applications.
Hexamethyldisiloxane: Another organosilicon compound with a simpler structure, used as a solvent and in the production of silicone polymers.
Uniqueness
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is unique due to its multiple silicon atoms and dehydro structure, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where stability and reactivity are crucial.
属性
CAS 编号 |
139778-01-1 |
|---|---|
分子式 |
C12H28Si4 |
分子量 |
284.69 g/mol |
IUPAC 名称 |
1,1,2,2,4,4,7,7-octamethyl-1,2,4,7-tetrasilacyclooct-5-yne |
InChI |
InChI=1S/C12H28Si4/c1-13(2)9-10-14(3,4)12-16(7,8)15(5,6)11-13/h11-12H2,1-8H3 |
InChI 键 |
CRFJYZPBNXUKEK-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C[Si]([Si](C[Si](C#C1)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)


![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)




